3,4-Dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one
CAS No.: 19801-37-7
Cat. No.: VC20771179
Molecular Formula: C11H11N3O
Molecular Weight: 201.22 g/mol
* For research use only. Not for human or veterinary use.
![3,4-Dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one - 19801-37-7](/images/no_structure.jpg)
Specification
CAS No. | 19801-37-7 |
---|---|
Molecular Formula | C11H11N3O |
Molecular Weight | 201.22 g/mol |
IUPAC Name | 1,2,3,4-tetrahydropyrimido[2,1-b]quinazolin-6-one |
Standard InChI | InChI=1S/C11H11N3O/c15-10-8-4-1-2-5-9(8)13-11-12-6-3-7-14(10)11/h1-2,4-5H,3,6-7H2,(H,12,13) |
Standard InChI Key | YBDKSPSOTVXJEP-UHFFFAOYSA-N |
Isomeric SMILES | C1CN=C2NC3=CC=CC=C3C(=O)N2C1 |
SMILES | C1CNC2=NC3=CC=CC=C3C(=O)N2C1 |
Canonical SMILES | C1CNC2=NC3=CC=CC=C3C(=O)N2C1 |
Introduction
Chemical Identity and Structural Properties
3,4-Dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one represents an important heterocyclic scaffold with distinctive structural features that contribute to its chemical reactivity and biological potential. The compound's core structure consists of a fused ring system where the pyrimidine and quinazoline moieties create a unique molecular architecture with specific pharmacophoric properties.
Basic Identification Parameters
The compound is characterized by several key identifiers that establish its chemical identity in scientific literature and chemical databases:
Parameter | Value |
---|---|
CAS Number | 19801-37-7 |
Molecular Formula | C₁₁H₁₁N₃O |
Molecular Weight | 201.22 g/mol |
IUPAC Name | 1,2,3,4-tetrahydropyrimido[2,1-b]quinazolin-6-one |
Common Synonyms | 6-Oxo-1,2,3,4-tetrahydro-6H-pyrimido(2,1-b)quinazoline |
PubChem Compound ID | 209367 |
The chemical structure features three nitrogen atoms strategically positioned within the heterocyclic framework, and a carbonyl group at the 6-position that contributes significantly to its reactivity profile and potential hydrogen-bonding capabilities in biological systems.
Structural and Physical Properties
The structural characteristics of 3,4-Dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one determine its physical properties and chemical behavior:
Property | Description/Value |
---|---|
Structural Features | Fused pyrimidine-quinazoline ring system with a carbonyl at position 6 |
Physical State | Solid at standard conditions |
Solubility | 30.2 μg/mL in water |
Standard InChI | InChI=1S/C11H11N3O/c15-10-8-4-1-2-5-9(8)13-11-12-6-3-7-14(10)11 |
Standard InChIKey | YBDKSPSOTVXJEP-UHFFFAOYSA-N |
Canonical SMILES | C1CNC2=NC3=CC=CC=C3C(=O)N2C1 |
The compound's relatively low aqueous solubility (30.2 μg/mL) reflects its predominantly lipophilic character, which can influence its pharmacokinetic properties and cellular permeability in biological systems.
Synthesis Methods and Chemical Reactivity
The synthesis of 3,4-Dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one typically involves specific cyclization strategies that enable the efficient construction of its heterocyclic framework. Various synthetic approaches have been developed to access this compound and its derivatives, each with distinct advantages in terms of yield, efficiency, and scalability.
Conventional Synthetic Routes
The most commonly employed method for synthesizing this compound involves the formic acid-catalyzed intramolecular cyclization of appropriate precursors:
Synthetic Approach | Key Features |
---|---|
Intramolecular Cyclization | Formic acid-catalyzed reaction of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones |
One-Pot Synthesis | Multi-component reaction involving appropriate benzaldehyde derivatives with specific reagents |
Catalytic Methods | Metal-catalyzed cyclization reactions that provide higher yields and selectivity |
The formic acid-catalyzed approach has been reported to yield high amounts of the desired product with good purity levels, making it a preferred method for laboratory-scale synthesis.
Reaction Mechanism
The mechanism for the synthesis of this compound typically proceeds through several key stages:
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Initial formation of a suitable precursor containing the necessary functional groups
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Acid-catalyzed activation of the cyclization site
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Intramolecular nucleophilic attack leading to ring closure
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Aromatization and structural stabilization to yield the final product
This mechanistic pathway enables the efficient construction of the fused heterocyclic system characteristic of 3,4-Dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one.
Activity | Mechanism/Effects |
---|---|
Antiproliferative | Inhibition of cancer cell growth through multiple pathways |
Enzyme Inhibition | Potential targeting of kinases and other enzymes involved in cancer progression |
Apoptosis Induction | Promotion of programmed cell death in cancer cells |
Research has indicated that derivatives of 3,4-Dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one exhibit significant biological activities, with the anticancer activity believed to be mediated through specific molecular mechanisms .
Other Pharmacological Activities
The broader class of quinazoline derivatives, to which this compound belongs, exhibits a wide spectrum of biological properties:
Activity | Description |
---|---|
Antibacterial | Active against various bacterial strains |
Antifungal | Inhibitory effects on fungal growth |
Anticonvulsant | Modulation of neuronal activity |
Anti-inflammatory | Reduction of inflammatory responses |
Anti-HIV | Potential activity against viral replication |
Analgesic | Pain-relieving properties |
These diverse activities highlight the importance of the quinazoline scaffold in medicinal chemistry and suggest potential therapeutic applications for 3,4-Dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one beyond oncology .
Structural Relationships and Derivatives
The core structure of 3,4-Dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one serves as a versatile scaffold for the development of derivatives with enhanced or modified biological properties. Understanding these structural relationships is crucial for the rational design of novel therapeutic agents based on this heterocyclic framework.
Related Compounds
Several structurally related compounds share the pyrimidoquinazoline core with 3,4-Dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one:
Compound | Structural Relationship |
---|---|
2H-Pyrimido(2,1-b)quinazoline-1(6H)-carboxylic acid, 3,4-dihydro-6-oxo-, ethyl ester | Contains the same core structure with an additional ethyl carboxylate group at position 1 |
Isoxazole-fused tricyclic quinazoline alkaloids | Contain additional heterocyclic rings fused to the quinazoline core |
2-(2-chloro-6-methyl(3-quinolyl))3-[2-(4-chlorophenyl)-4-oxo(3-hydroquinazolin-3-yl)]-5-[(aryl)methylene]-1,3-thiazolidin-4-ones | Complex derivatives with multiple substituents and additional ring systems |
These related structures often exhibit similar or complementary biological profiles, providing valuable insights into structure-activity relationships .
Structure-Activity Relationships
Analysis of structure-activity relationships (SAR) for 3,4-Dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one and its derivatives reveals several key structural features that influence biological activity:
Structural Element | Impact on Activity |
---|---|
Carbonyl group at position 6 | Essential for hydrogen bonding with biological targets |
Nitrogen atoms in the heterocyclic system | Critical for binding to enzyme active sites |
Substituents on the aromatic ring | Modulate lipophilicity, electronic properties, and target selectivity |
Saturation level in the pyrimidine ring | Affects conformational flexibility and binding affinity |
Research has shown that modifications to these structural elements can significantly impact the compound's pharmacological profile, enabling the development of derivatives with optimized properties for specific therapeutic applications .
Current Research Developments and Future Directions
Research on 3,4-Dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one and related compounds continues to expand, driven by their promising biological activities and potential therapeutic applications. Recent advances in synthetic methodologies and biological evaluation techniques have accelerated progress in this field.
Recent Synthetic Innovations
Contemporary research has focused on developing more efficient and versatile synthetic approaches for accessing 3,4-Dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one and its derivatives:
Innovation | Description | Advantages |
---|---|---|
One-pot multicomponent reactions | Synthesis through simultaneous reaction of multiple precursors | Improved efficiency, reduced waste, higher yields |
Solvent-free conditions | Reactions performed without conventional solvents | Environmentally friendly, cost-effective |
Catalyst optimization | Development of novel catalysts for key transformation steps | Enhanced selectivity, milder conditions, broader substrate scope |
These synthetic innovations have expanded the accessibility of diverse pyrimidoquinazoline derivatives for biological evaluation and structure-activity relationship studies .
Emerging Applications and Future Research
The promising biological profiles of 3,4-Dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one and related compounds have stimulated research in several emerging areas:
Research Direction | Focus |
---|---|
Target identification | Elucidation of specific molecular targets responsible for biological activities |
Combination therapy | Evaluation of synergistic effects with established therapeutic agents |
Functionalization strategies | Development of methods for site-selective modification of the core structure |
Delivery systems | Design of targeted delivery approaches to enhance efficacy and reduce side effects |
Future research is expected to further explore the medicinal chemistry of this compound, potentially leading to the development of clinically relevant therapeutic agents based on the pyrimidoquinazoline scaffold .
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